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Compound of Interest

Compound Name: 6-Amino-5-bromopicolinonitrile

CAS No.: 1314974-91-8

Cat. No.: B11899154

Get Quote

Executive Summary
6-Amino-5-bromopicolinonitrile (CAS: 1314974-91-8) represents a challenging substitution

pattern on the pyridine ring.[1] The juxtaposition of an electron-donating amino group and an

electron-withdrawing cyano group creates a unique electronic push-pull system, complicating

electrophilic aromatic substitution (EAS) strategies due to competing directing effects.[1]

This guide presents two distinct synthetic pathways:

The N-Oxide Rearrangement Route (Recommended): A highly regioselective approach

utilizing the Reissert-Henze mechanism to install the cyano group at the C6 position of a pre-

brominated precursor.

The Direct Bromination Route: A scalable, fewer-step protocol starting from 6-

aminopicolinonitrile, requiring rigorous purification to separate regiochemical isomers.[1]
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To achieve the 2-cyano-5-bromo-6-amino substitution pattern, we must navigate the directing

rules of the pyridine ring.[1]

Disconnection A (C-Br bond formation): Bromination of 6-aminopicolinonitrile. Risk:[2][3] The

amino group at C6 strongly directs para to C3, whereas the target requires bromination at C5

(ortho). Steric hindrance from the C2-cyano group may favor C5, but mixtures are common.

[1]

Disconnection B (C-CN bond formation): Cyanation of a pre-functionalized bromopyridine.

Using 2-amino-3-bromopyridine as the starting material sets the correct relative orientation of

the amino and bromo groups (ortho). The challenge is installing the cyano group selectively

at C6.[1]
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Caption: Retrosynthetic tree comparing direct bromination (Route A) vs. N-oxide

functionalization (Route B).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/US6699993B1/en
https://m.youtube.com/watch?v=0oiNHTVktxU
https://www.researchgate.net/publication/271650535_The_bromination_of_2-aminopyridine_in_the_gas_phase_at_500
https://patents.google.com/patent/US6699993B1/en
https://patents.google.com/patent/US6699993B1/en
https://www.benchchem.com/product/b11899154/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-6-amino-5-bromopicolinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11899154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Route: N-Oxide Functionalization (High
Fidelity)
This route is preferred for medicinal chemistry applications requiring high isomeric purity. It

leverages the specific reactivity of pyridine N-oxides to introduce nucleophiles (CN) at the alpha

position (C6) relative to the nitrogen.

Phase 1: N-Oxidation
Precursor: 2-Amino-3-bromopyridine (CAS: 13534-99-1).[1] Reagents: m-Chloroperoxybenzoic

acid (mCPBA) or Urea Hydrogen Peroxide (UHP)/Phthalic Anhydride.

Protocol:

Dissolve 2-amino-3-bromopyridine (1.0 eq) in DCM or Ethyl Acetate.

Cool to 0°C. Slowly add mCPBA (1.2 eq) portion-wise to control exotherm.

Allow to warm to room temperature (RT) and stir for 12–16 hours.

Workup: Quench with saturated aq. NaHCO3 and Na2S2O3 (to reduce excess peroxide).

Extract with DCM/MeOH (9:1) as the N-oxide is polar.[1]

Yield: Typically 85–95%.

Phase 2: Reissert-Henze Cyanation
Reagents: Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (activator),

TEA/DIPEA.[1] Mechanism: The activator acylates the N-oxide oxygen, creating a highly

reactive cation.[1] The cyanide nucleophile attacks the alpha position (C6). Subsequent

elimination restores aromaticity.

Detailed Protocol:

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

Dissolution: Suspend 2-amino-3-bromopyridine-N-oxide (1.0 eq) in anhydrous DCM or

Acetonitrile.
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Activation: Add Dimethylcarbamoyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 min. Note:

Benzoyl chloride can also be used but may lead to N-acylation side products.[1]

Cyanation: Add TMSCN (1.5 eq) dropwise followed by DIPEA (1.0 eq).

Reaction: Heat to reflux (40–60°C) for 4–8 hours. Monitor by LCMS for the disappearance of

the N-oxide (M+16 peak).

Workup: Cool to RT. Quench with saturated NaHCO3. Extract with EtOAc.

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The product

elutes after the starting material.

Outcome:

Product: 6-Amino-5-bromopicolinonitrile (structurally equivalent to 2-amino-3-bromo-6-

cyanopyridine).[1]

Regioselectivity: >20:1 favoring the C6 position over C2 (blocked by amine) or C4.

Secondary Route: Direct Bromination (Scale-Up
Candidate)
For large-scale production where chromatography can be minimized via crystallization, direct

bromination of 6-aminopicolinonitrile is viable.[1]

Precursor: 6-Aminopicolinonitrile (CAS: 26893-01-2). Reagents: N-Bromosuccinimide (NBS),

DMF or Acetonitrile.[1]

Mechanism & Selectivity Challenge: The amino group at C6 activates C5 (ortho) and C3 (para).

C3 Attack: Electronic preference (para).

C5 Attack: Steric preference (C3 is flanked by the C2-cyano group).

Optimization: Low temperature (-10°C) and polar aprotic solvents favor the kinetic product

(often C5 due to the "ortho-effect" or coordination with the ring nitrogen).
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Protocol:

Dissolve 6-aminopicolinonitrile (1.0 eq) in DMF (5 vol).

Cool to -10°C.

Dissolve NBS (1.05 eq) in DMF and add dropwise over 1 hour. Crucial: Slow addition

prevents over-bromination.

Stir at 0°C for 2 hours.

Quench: Pour into ice water. The product often precipitates.

Filtration: Collect the solid.

Purification: Recrystallize from Ethanol/Water. If the C3-isomer is present (>5%), a silica plug

is required.[1]

Comparative Analysis & Data
Route Comparison Table

Feature
Route 1: N-Oxide
Rearrangement

Route 2: Direct
Bromination

Starting Material 2-Amino-3-bromopyridine 6-Aminopicolinonitrile

Step Count 2 (Oxidation + Cyanation) 1 (Bromination)

Regioselectivity High (Directed by N-oxide)
Moderate (Steric vs.

Electronic)

Purification
Column Chromatography often

needed

Potential for

Precipitation/Crystallization

Cost
Higher (TMSCN, coupling

reagents)
Low (NBS, DMF)

Suitability Discovery/GLP Synthesis
Process Scale-up (with

optimization)
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Analytical Characterization (Expected)
1H NMR (DMSO-d6, 400 MHz):

7.95 (d, J = 8.0 Hz, 1H, H-4).[1]

7.10 (d, J = 8.0 Hz, 1H, H-3).[1]

7.20 (br s, 2H, NH2).[1]

Note: The coupling constant of ~8.0 Hz is characteristic of ortho-coupling between H3 and

H4.

MS (ESI): m/z 197.9/199.9 [M+H]+ (1:1 Br isotope pattern).

Reaction Mechanism Visualization (Route 1)
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Caption: Reissert-Henze cyanation mechanism. The activation of the N-oxide oxygen makes

the C6 position highly electrophilic.[1]

Safety & Handling
Cyanide Hazards: Route 1 uses TMSCN, which hydrolyzes to HCN in contact with moisture.

[1] All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit

available.[1]

Exotherms: The N-oxidation (mCPBA) is exothermic. Strict temperature control is required to

prevent thermal runaway.

Skin Sensitization: Brominated pyridines are potent skin irritants and potential sensitizers.

Double-gloving (Nitrile) is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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